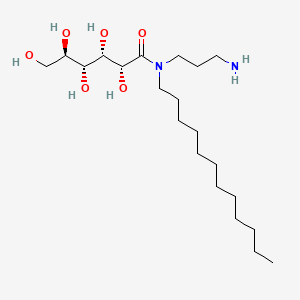
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide is a chemical compound known for its unique structure and properties. It consists of a dodecyl chain attached to a gluconamide moiety, which is further substituted with an aminopropyl group. This compound is significant in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and unique characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-dodecyl-D-gluconamide typically involves the reaction of dodecylamine with gluconolactone, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like Raney’s nickel. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of biocidal disinfectants and surfactants.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)-N-dodecyl-D-gluconamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar structure but with a propane-1,3-diamine moiety instead of gluconamide.
3-Aminopropyltriethoxysilane: Contains an aminopropyl group but is used primarily for surface modification of nanoparticles.
Uniqueness
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide is unique due to its gluconamide moiety, which imparts specific properties such as enhanced solubility and biocompatibility. This makes it particularly suitable for applications in medicine and biology, where these properties are crucial .
Propiedades
Número CAS |
93840-56-3 |
|---|---|
Fórmula molecular |
C21H44N2O6 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C21H44N2O6/c1-2-3-4-5-6-7-8-9-10-11-14-23(15-12-13-22)21(29)20(28)19(27)18(26)17(25)16-24/h17-20,24-28H,2-16,22H2,1H3/t17-,18-,19+,20-/m1/s1 |
Clave InChI |
CCAKFFMYVWVAAF-YSTOQKLRSA-N |
SMILES isomérico |
CCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


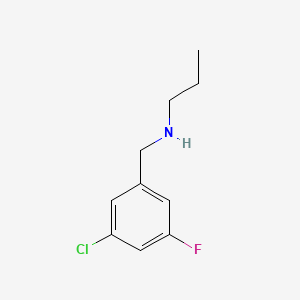
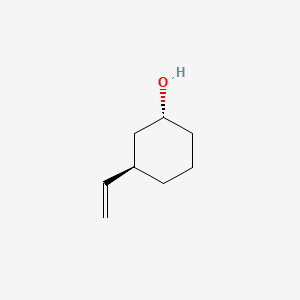
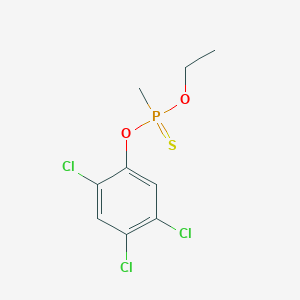

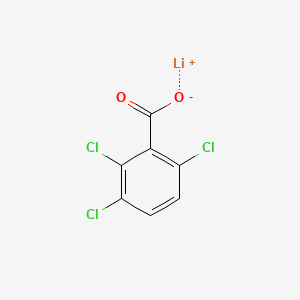
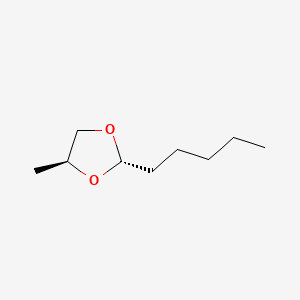
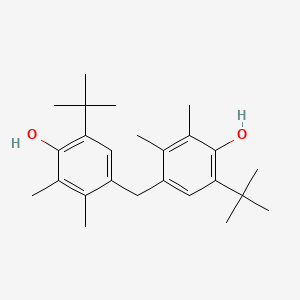
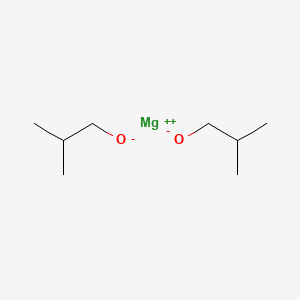
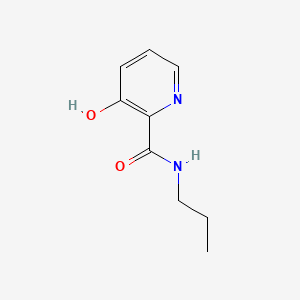
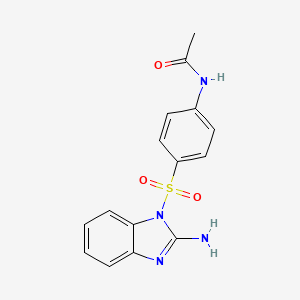
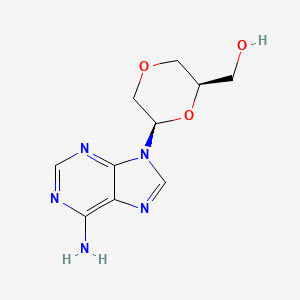
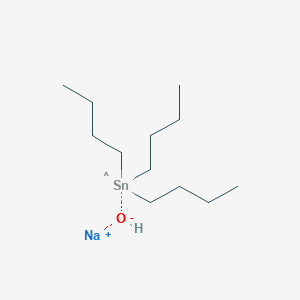
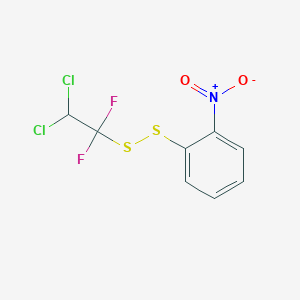
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
